6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane
Overview
Description
6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane, also known as 6-chloro-1-oxohexyl 3,4-difluorobenzoate, is an organic compound and a derivative of hexane. It is a colorless solid with a molecular weight of 268.56 g/mol. It is used in the synthesis of organic compounds and has been studied for its potential biological activity.
Scientific Research Applications
Chemical Reactivity and Interaction Studies
- The study of halogenated compounds such as 6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane contributes to understanding the reactivity and interactions of similar compounds. For instance, Heiss et al. (2007) investigated the reactivity of fluoroarenes and chloroarenes with bulky silyl substituents, which is relevant to understanding the behavior of complex halogenated compounds (Heiss, Marzi, Mongin, & Schlosser, 2007).
Enzymatic Processes and Chiral Intermediates
- Research into enzymatic processes and the synthesis of chiral intermediates is a significant application area. Guo et al. (2017) developed an enzymatic process for preparing chiral intermediates using compounds similar to 6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane, demonstrating its potential in pharmaceutical synthesis (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).
Emission Property Studies
- The study of emission properties of halogenated compounds, including those with structures similar to 6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane, is another area of interest. Sonoda et al. (2007) explored the emission properties of fluorinated diphenylpolyenes, providing insights into the photophysical behavior of halogenated compounds (Sonoda, Goto, Tsuzuki, & Tamaoki, 2007).
Molecular Geometry and Quantum Chemical Studies
- Quantum chemical studies and analyses of molecular geometry involving halogenated compounds, akin to 6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane, are crucial for understanding their chemical properties. Satheeshkumar et al. (2017) conducted such studies, offering valuable data on the chemical reactivity of similar compounds (Satheeshkumar, Sayın, Kaminsky, & JayarampillaiRajendra Prasad, 2017).
Electropolymerization and Electrochemical Studies
- Electropolymerization and electrochemical studies of compounds structurally related to 6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane reveal insights into their potential applications in materials science. Pang et al. (2007) researched the electrochromic properties of poly(3-alkyl-thiophene)s, which are relevant for understanding the electronic properties of similar halogenated compounds (Pang, Li, Ding, Shi, & Jin, 2007).
properties
IUPAC Name |
6-chloro-1-(3,4-difluorophenyl)hexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF2O/c13-7-3-1-2-4-12(16)9-5-6-10(14)11(15)8-9/h5-6,8H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQNSNXGWUUBRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCCl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645168 | |
Record name | 6-Chloro-1-(3,4-difluorophenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-(3,4-difluorophenyl)-1-oxohexane | |
CAS RN |
898761-54-1 | |
Record name | 6-Chloro-1-(3,4-difluorophenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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